![molecular formula C16H11FN2OS2 B2700478 2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone CAS No. 872695-18-6](/img/structure/B2700478.png)
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone
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Overview
Description
The compound “2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone” is a complex organic molecule that contains several functional groups and rings, including a pyridazinone ring and a thiophene ring . Pyridazinones have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Scientific Research Applications
Anticancer Activity
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone and its derivatives have been explored for their potential in anticancer applications. A study by Mehvish and Kumar (2022) focused on synthesizing new 3(2H)-one pyridazinone derivatives with anti-oxidant activity. These compounds demonstrated potent antioxidant properties at a concentration of 50µg/ml and were evaluated for in-vitro anti-oxidant activity using DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies further supported their potential efficacy (Mehvish & Kumar, 2022).
Structural Analysis and Material Science
The compound's crystal structure, which includes a thiophene nucleus, suggests its importance in material science and pharmaceuticals. Nagaraju et al. (2018) investigated the crystal structure of a related compound, providing insights into its potential applications in material science, such as in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
Synthesis and Biological Activity of Heteroatomic Compounds
Farzaliyev et al. (2020) explored the synthesis of new sulfur- and nitrogen-containing derivatives based on phenylthiourea and acetophenone. One of the synthesized compounds, characterized by antioxidant effects, demonstrated significant effects on the functioning of biological membranes and stabilized the membranes at low concentrations. This research opens avenues for the development of new drugs (Farzaliyev et al., 2020).
Development of Cardioactive Agents
The moiety 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone, which shares structural similarities, is an important component of many cardio-active pyridazinone derivatives. Imran and Abida (2016) reviewed various reports on the synthesis and use of this moiety for the development of cardio-active agents, highlighting its significance in creating effective cardiovascular treatments (Imran & Abida, 2016).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. Pyridazinones have been reported to have a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
properties
IUPAC Name |
2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS2/c17-12-5-3-11(4-6-12)13-7-8-16(19-18-13)22-10-14(20)15-2-1-9-21-15/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTWYIWZTXABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(4-Fluorophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone |
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